molecular formula C65H106O31 B150012 Chinensioside B CAS No. 366814-43-9

Chinensioside B

Cat. No. B150012
CAS RN: 366814-43-9
M. Wt: 1383.5 g/mol
InChI Key: WKNXZHOQPHRDKT-RUGHYGOFSA-N
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Description

Chinensioside B is a triterpenoidal saponin extracted from Pulsatilla chinensis (Bunge) Regel . It has a molecular weight of 1383.52 and a chemical formula of C65H106O30 .


Molecular Structure Analysis

Chinensioside B has a complex structure with 212 bonds, including 106 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 five-membered ring, 10 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 aliphatic ester, and 18 hydroxyl groups .


Physical And Chemical Properties Analysis

Chinensioside B is stored at -20°C . It has a density of 1.52±0.1 g/cm3 (20 ºC 760 Torr), and a melting point of 216-218℃ .

Scientific Research Applications

I have conducted a search for the scientific research applications of Chinensioside B, also known as Pulsatilloside E. However, the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested. The compound is identified as a triterpenoidal saponin isolated from the roots of Pulsatilla chinensis, and it has been mentioned to have an antibacterial effect on various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXZHOQPHRDKT-RUGHYGOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316829
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chinensioside B

CAS RN

366814-43-9
Record name Pulsatilloside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366814-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the challenges in analyzing Pulsatilloside E and how have researchers overcome them?

A: Triterpenoid saponins like Pulsatilloside E lack chromophores, making them difficult to analyze using traditional HPLC-UV methods [, ]. Researchers have successfully employed alternative detection methods like evaporative light scattering detection (ELSD) [, ] and, more recently, charged aerosol detection (CAD) [, ]. These methods offer improved sensitivity and reproducibility compared to UV detection for analyzing Pulsatilloside E.

Q2: How can researchers accurately quantify Pulsatilloside E in plant samples?

A: A validated HPLC-CAD method has been developed for the simultaneous determination of Pulsatilloside E and other triterpenoid saponins in Pulsatilla koreana [, ]. This method utilizes a Supelco Ascentis ® Express C18 column with gradient elution of methanol and water, achieving high linearity, accuracy, and precision [, ].

Q3: Beyond Pulsatilla koreana, where else has Pulsatilloside E been discovered?

A: Pulsatilloside E, also known as Chinensioside B, has been isolated from the roots of Pulsatilla chinensis [].

Q4: What is the chemical structure of Pulsatilloside E?

A: Pulsatilloside E is a lupane glycoside. Its structure consists of a 23-hydroxybetulinic acid aglycone with a complex carbohydrate moiety attached at the C-3 and C-28 positions. The specific glycosylation pattern involves glucose, arabinose, and rhamnose sugars linked in a specific sequence [].

Q5: Are there analytical methods for the simultaneous determination of Pulsatilloside E with other structurally similar compounds?

A: Yes, researchers have developed and validated an HPLC-ELSD method for the simultaneous determination of five triterpenoidal saponins in Pulsatilla koreana, including Pulsatilloside E []. This method enables the analysis of different samples and their classification based on their triterpenoidal saponin content.

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